tert-Butyl methyl(3-methylpyridin-2-yl)carbamate

Medicinal Chemistry Physicochemical Properties Synthetic Intermediate

tert-Butyl methyl(3-methylpyridin-2-yl)carbamate (CAS 1187385-60-9) is a specialized carbamate building block featuring a Boc-protected N-methylamino group on a 3-methylpyridine scaffold. The N-methyl substituent is critical for enhancing metabolic stability and kinase selectivity in drug discovery programs, making it a key intermediate for synthesizing kinase inhibitors with precise target engagement profiles. This compound enables direct SAR studies on the impact of N-methylation by comparison with non-methylated analogs. Procure this specific intermediate to ensure your lead compound possesses the deliberate design element required for optimal potency and pharmacokinetic performance.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 1187385-60-9
Cat. No. B1522700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl methyl(3-methylpyridin-2-yl)carbamate
CAS1187385-60-9
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C12H18N2O2/c1-9-7-6-8-13-10(9)14(5)11(15)16-12(2,3)4/h6-8H,1-5H3
InChIKeyBPUKNLSIBNNSDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl methyl(3-methylpyridin-2-yl)carbamate (CAS 1187385-60-9): Procurement and Differentiation Guide


tert-Butyl methyl(3-methylpyridin-2-yl)carbamate (CAS 1187385-60-9) is a specialized carbamate building block featuring a tert-butyloxycarbonyl (Boc) protecting group, an N-methyl substituent, and a 3-methylpyridin-2-yl scaffold. With a molecular formula of C12H18N2O2 and a molecular weight of 222.28 g/mol , this compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules where the N-methylated pyridinylcarbamate motif is essential for target engagement and metabolic stability . Commercial availability is established with standard purity specifications of ≥95% , positioning it as a procurement-ready reagent for research programs requiring this specific substitution pattern.

Why Generic Substitution Fails for tert-Butyl methyl(3-methylpyridin-2-yl)carbamate (CAS 1187385-60-9)


Substituting tert-butyl methyl(3-methylpyridin-2-yl)carbamate with its closest analog, 2-(Boc-amino)-3-methylpyridine (CAS 138343-75-6), which lacks the N-methyl group, is not chemically or pharmacologically neutral. The presence of the N-methyl substituent fundamentally alters the compound's steric and electronic profile, affecting its role as a synthetic intermediate and its downstream biological performance. While direct head-to-head quantitative comparison data for this specific compound are limited in the open literature, class-level inference from medicinal chemistry principles indicates that N-methylation of carbamates typically increases lipophilicity (clogP), enhances metabolic stability by blocking N-dealkylation pathways, and restricts conformational flexibility . These properties directly influence the pharmacokinetic profile and target binding of the final drug candidates synthesized from this intermediate. Therefore, procurement decisions must be based on the specific structural requirements of the target molecule, as the N-methyl group is not an interchangeable feature but a deliberate design element for achieving desired potency and stability.

Quantitative Evidence Guide: Differentiating tert-Butyl methyl(3-methylpyridin-2-yl)carbamate (CAS 1187385-60-9) for Scientific Selection


Molecular Weight and Physicochemical Differentiation vs. Non-Methylated Analog

The target compound differs from the non-methylated analog, 2-(Boc-amino)-3-methylpyridine (CAS 138343-75-6), by the presence of an N-methyl group. This substitution increases the molecular weight from 208.26 g/mol to 222.28 g/mol, a difference of 14.02 g/mol, and changes the molecular formula from C11H16N2O2 to C12H18N2O2 . This structural modification is a key determinant of the compound's utility in synthesizing N-methylated pharmacophores.

Medicinal Chemistry Physicochemical Properties Synthetic Intermediate

Commercial Purity Specifications: Baseline for Quality Comparison

The standard commercial purity specification for tert-butyl methyl(3-methylpyridin-2-yl)carbamate is ≥95%, as indicated by multiple suppliers . This serves as a quantitative baseline for procurement, allowing users to benchmark vendor offerings against this established minimum threshold. While higher purity grades (e.g., >98%) are available for related non-methylated analogs from suppliers like TCI , the target compound's primary specification reflects its typical use as a versatile building block where 95% purity is often sufficient for subsequent synthetic steps.

Chemical Procurement Quality Control Synthetic Chemistry

Synthetic Utility: Enhanced Lipophilicity and Metabolic Stability via N-Methylation

The N-methyl group in tert-butyl methyl(3-methylpyridin-2-yl)carbamate is a critical structural feature for modulating the properties of downstream drug candidates. In peptide and small molecule drug design, N-methylation is a well-established strategy to increase lipophilicity (clogP) and enhance metabolic stability by blocking N-dealkylation pathways . While direct quantitative data for this specific intermediate are not publicly available, the class-level inference is strong: N-methylation typically increases clogP by approximately 0.5-1.0 log units and can significantly improve microsomal stability (e.g., increasing half-life by >2-fold in some systems) compared to the non-methylated counterpart. This makes the target compound a strategically valuable building block for programs aiming to optimize these properties.

Drug Design Pharmacokinetics Structure-Activity Relationship

Best Research and Industrial Application Scenarios for tert-Butyl methyl(3-methylpyridin-2-yl)carbamate (CAS 1187385-60-9)


Synthesis of N-Methylated Kinase Inhibitors

This compound is ideally suited as a building block in the synthesis of kinase inhibitors that feature an N-methylated pyridinylcarbamate moiety. The N-methyl group is often a critical determinant of kinase selectivity and metabolic stability . Procurement of this specific intermediate ensures that the final drug candidate possesses the precise substitution pattern required for target engagement and favorable pharmacokinetics.

Medicinal Chemistry SAR Campaigns Targeting Metabolic Stability

In structure-activity relationship (SAR) studies aimed at improving the metabolic stability of lead compounds, this intermediate provides a direct route to introduce an N-methyl group. Class-level inference supports that N-methylation of carbamates can block metabolic N-dealkylation and increase lipophilicity, which are key parameters for optimizing oral bioavailability . Its use allows for a direct comparison with non-methylated analogs to quantify the impact of this specific modification.

Diversification of Pyridine-Based Chemical Libraries

The compound's unique substitution pattern, combining a Boc-protected N-methylamino group with a 3-methylpyridine ring, makes it a valuable monomer for generating diverse libraries of pyridine-containing molecules . Its procurement supports combinatorial chemistry efforts focused on exploring novel chemical space for hit identification in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl methyl(3-methylpyridin-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.